molecular formula C22H36O2 B15171138 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL CAS No. 918875-99-7

14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL

Cat. No.: B15171138
CAS No.: 918875-99-7
M. Wt: 332.5 g/mol
InChI Key: HUTSLPNEVGEHLT-UHFFFAOYSA-N
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Description

14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a tetradecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a benzyloxy group onto a tetradecene backbone. This can be achieved through the following steps:

    Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide.

    Alkylation reaction: The benzyl halide is then reacted with a tetradecene derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The double bond in the tetradecene backbone can be reduced to form the corresponding alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated tetradecane derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(Benzyloxy)-3-methyltetradec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group with a tetradecene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918875-99-7

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

3-methyl-14-phenylmethoxytetradec-1-en-3-ol

InChI

InChI=1S/C22H36O2/c1-3-22(2,23)18-14-9-7-5-4-6-8-10-15-19-24-20-21-16-12-11-13-17-21/h3,11-13,16-17,23H,1,4-10,14-15,18-20H2,2H3

InChI Key

HUTSLPNEVGEHLT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O

Origin of Product

United States

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